molecular formula C24H14N2O2 B3258195 7-Amino-6-oxo-9-phenyl-6H-dibenzo[c,h]chromene-8-carbonitrile CAS No. 30155-83-0

7-Amino-6-oxo-9-phenyl-6H-dibenzo[c,h]chromene-8-carbonitrile

Cat. No.: B3258195
CAS No.: 30155-83-0
M. Wt: 362.4 g/mol
InChI Key: GIFKBOJQMYXRHW-UHFFFAOYSA-N
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Description

7-Amino-6-oxo-9-phenyl-6H-dibenzo[c,h]chromene-8-carbonitrile: is a complex organic compound with a unique structure that includes multiple functional groups such as amino, oxo, phenyl, and cyano groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-6-oxo-9-phenyl-6H-dibenzo[c,h]chromene-8-carbonitrile typically involves multi-step organic reactions. One common approach is the condensation of appropriate precursors under controlled conditions. For example, the reaction might start with a substituted benzene derivative, followed by a series of reactions including nitration, reduction, and cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, often involving continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The amino group can be oxidized to form a nitro group.

  • Reduction: : The cyano group can be reduced to form an amine.

  • Substitution: : The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: : Electrophilic aromatic substitution reactions often use strong acids like sulfuric acid (H₂SO₄) or Lewis acids like aluminum chloride (AlCl₃).

Major Products Formed

  • Oxidation: : Formation of nitro derivatives.

  • Reduction: : Formation of amine derivatives.

  • Substitution: : Formation of various substituted phenyl derivatives.

Scientific Research Applications

7-Amino-6-oxo-9-phenyl-6H-dibenzo[c,h]chromene-8-carbonitrile: has several applications in scientific research:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : It may serve as a probe or inhibitor in biochemical studies.

  • Medicine: : It has potential as a lead compound in drug discovery, particularly in the development of new therapeutic agents.

  • Industry: : It can be used in the manufacture of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which 7-Amino-6-oxo-9-phenyl-6H-dibenzo[c,h]chromene-8-carbonitrile exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it might interact with specific enzymes or receptors in the body, leading to a biological response. The exact mechanism would need to be determined through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

7-Amino-6-oxo-9-phenyl-6H-dibenzo[c,h]chromene-8-carbonitrile: can be compared to other similar compounds such as:

  • 9-Phenyl-6H-dibenzo[c,h]chromene-8-carbonitrile: : Lacks the amino group.

  • 7-Amino-6-oxo-6H-dibenzo[c,h]chromene-8-carbonitrile: : Lacks the phenyl group.

  • 6-Oxo-9-phenyl-6H-dibenzo[c,h]chromene-8-carbonitrile: : Lacks the amino group.

These comparisons highlight the unique structural features of This compound and its potential for specific applications.

Properties

IUPAC Name

7-amino-6-oxo-9-phenylnaphtho[1,2-c]isochromene-8-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H14N2O2/c25-13-20-18(14-6-2-1-3-7-14)12-19-17-11-10-15-8-4-5-9-16(15)23(17)28-24(27)21(19)22(20)26/h1-12H,26H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIFKBOJQMYXRHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=C3C(=C2)C4=C(C5=CC=CC=C5C=C4)OC3=O)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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